![molecular formula C20H22BrNO3 B2974240 {[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate CAS No. 1794896-73-3](/img/structure/B2974240.png)

{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

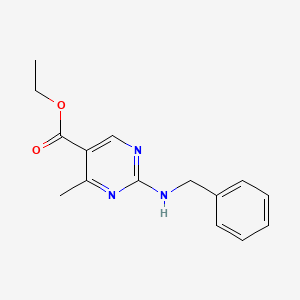

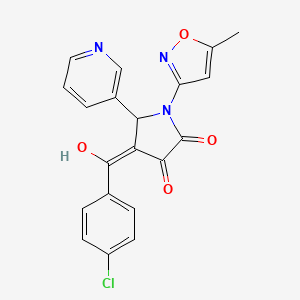

The synthesis of similar compounds often involves carbamoylation . For instance, carbamates can be synthesized by carbamoylation of primary and secondary alcohols . The process typically involves a tin-catalyzed transcarbamoylation .Molecular Structure Analysis

The molecular structure of “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate” is complex. It contains a bromophenyl group, a carbamoyl group, and a tert-butylbenzoate group.Chemical Reactions Analysis

The chemical reactions involving “{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate” are likely to be similar to those of other carbamates . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Wissenschaftliche Forschungsanwendungen

X-ray Diffraction Structures and Amyloid-Avid Probe Design

Research involving compounds like 5-bromo-1-methyl-2-[N-methyl-N-(2′-O-tert-butylcarbonatethyl)-4′-aminophenyl]-1H-benzo[d]imidazole and its regioisomers, obtained by N-methylation of 6-bromobenzimidazole derivatives, showcases the utility of X-ray diffraction in elucidating the structure of complex molecules. These structures, consisting of planar benzimidazole and benzene fragments along with a terminal carbamate group, provide a basis for the design of amyloid-avid probes, which are crucial in the study of amyloid-related diseases such as Alzheimer's (Ribeiro Morais et al., 2012).

Synthesis and Catalytic Properties of Metal Complexes

The synthesis of metal complexes, particularly those involving N-heterocyclic carbene (NHC) ligands, highlights the application of these compounds in catalysis. For instance, reactions of bromomethylated phenols with imidazole led to the synthesis of N,N-disubstituted imidazolium bromides, which upon treatment with Zr(NMe2)4, formed NHC zirconium complexes. These complexes were studied for their potential in hydroamination reactions, demonstrating the applicability of such compounds in catalytic processes (Barroso et al., 2014).

Environmental Monitoring and Fragrance Chemical Analysis

The analysis of lysmeral, a fragrance chemical, and its metabolites in human urine samples collected over 18 years provided insights into the exposure trends of such chemicals in the population. This type of study is pivotal for environmental health monitoring and assessing the potential risks associated with chronic exposure to fragrance compounds (Scherer et al., 2020).

Organic Synthesis and Reaction Mechanisms

Research on the generation and reactions of sterically congested triplet diphenylcarbenes, including those with bromine groups, provides insight into the stability and reactivity of such intermediates in organic synthesis. These studies are crucial for understanding the mechanisms underlying various organic reactions and for developing new synthetic methodologies (Tomioka et al., 2002).

Eigenschaften

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO3/c1-20(2,3)16-8-6-15(7-9-16)19(24)25-13-18(23)22-12-14-4-10-17(21)11-5-14/h4-11H,12-13H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFYKMAQDFDUKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2974160.png)

![N-Cyclopropyl-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2974162.png)

![7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974166.png)

![2-[(3-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2974174.png)

![2-Chloro-N-[[2,5-difluoro-4-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2974176.png)